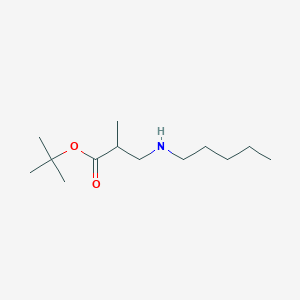![molecular formula C12H25NO4 B6340425 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-84-9](/img/structure/B6340425.png)
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate: is a chemical compound with the molecular formula C12H25NO4 and a molecular weight of 247.33 g/mol.
作用机制
Target of Action
It is often used as aprotective group in organic synthesis to prevent unwanted reactions . It can also act as a cross-linking agent in polymer materials to enhance their mechanical properties and thermal stability .
Mode of Action
The compound interacts with its targets by attaching itself to the functional groups that need protection during the synthesis process . As a cross-linking agent, it forms bonds between polymer chains, thereby improving the material’s properties .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in the formation of complex molecules by protecting certain functional groups from reacting .
Pharmacokinetics
The compound’s physical properties such as its density (1035g/mLat 20°C) and boiling point (4324±350 °C) have been reported .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its role in the specific reaction or process. As a protective group, it prevents unwanted reactions, ensuring the successful synthesis of the desired compound . As a cross-linking agent, it enhances the mechanical properties and thermal stability of polymer materials .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point suggests that it can remain stable under relatively high temperatures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate typically involves the reaction of tert-butyl 3-amino-2-methylpropanoate with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
属性
IUPAC Name |
tert-butyl 3-(2,2-dimethoxyethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-9(11(14)17-12(2,3)4)7-13-8-10(15-5)16-6/h9-10,13H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGBSFXUQKOYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(OC)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)
![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B6340367.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340375.png)
![tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate](/img/structure/B6340385.png)
![Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate](/img/structure/B6340394.png)

![tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
